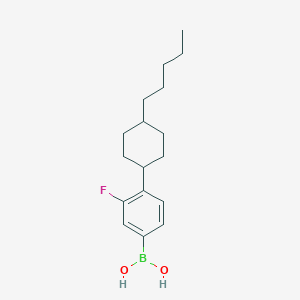
3-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid: is an organic compound with the molecular formula C17H26BFO2 and a molecular weight of 292.2 g/mol . It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a fluoro group and a trans-4-pentylcyclohexyl group. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 3-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The fluoro group can be reduced under specific conditions.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: 3-Fluoro-4-(trans-4-pentylcyclohexyl)phenol
Reduction: 3-Hydroxy-4-(trans-4-pentylcyclohexyl)phenylboronic acid
Substitution: 3-Amino-4-(trans-4-pentylcyclohexyl)phenylboronic acid
科学的研究の応用
3-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid is used in various scientific research applications, including:
Chemistry: As a reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and as a probe for biological assays.
作用機序
The mechanism of action of 3-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The fluoro group enhances the compound’s stability and reactivity by influencing the electronic properties of the phenyl ring .
類似化合物との比較
- 4-(trans-4-Pentylcyclohexyl)phenylboronic acid
- 3,4,5-Trifluoro-4’-(trans-4-pentylcyclohexyl)biphenyl
- 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate
Uniqueness: 3-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid is unique due to the presence of both a fluoro group and a trans-4-pentylcyclohexyl group on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound in various chemical and biological applications .
特性
分子式 |
C17H26BFO2 |
|---|---|
分子量 |
292.2 g/mol |
IUPAC名 |
[3-fluoro-4-(4-pentylcyclohexyl)phenyl]boronic acid |
InChI |
InChI=1S/C17H26BFO2/c1-2-3-4-5-13-6-8-14(9-7-13)16-11-10-15(18(20)21)12-17(16)19/h10-14,20-21H,2-9H2,1H3 |
InChIキー |
QERCPRBZPNXGJG-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)C2CCC(CC2)CCCCC)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-5,9-dimethyl-14-methylidene-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14792298.png)
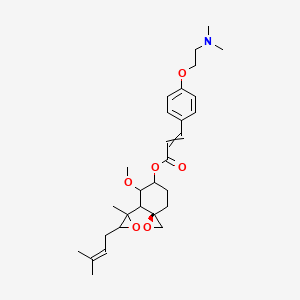
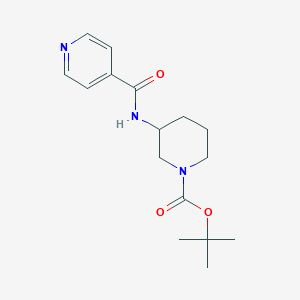
![5-O-benzyl 2-O-ethyl 1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14792323.png)
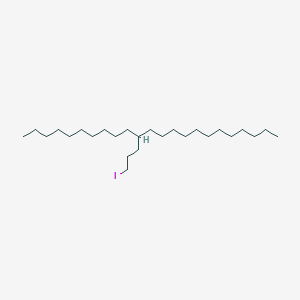
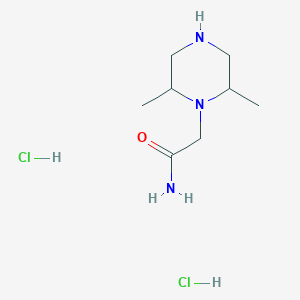
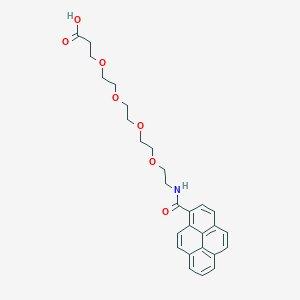
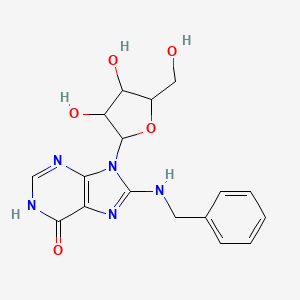
![(3AS,6AS)-2-(Benzyloxycarbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B14792352.png)
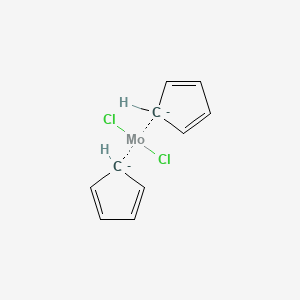
![1-Propanol, 2-[(acetyloxy)methoxy]-3-(phenylmethoxy)-, 1-acetate](/img/structure/B14792362.png)
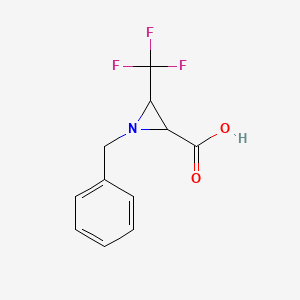
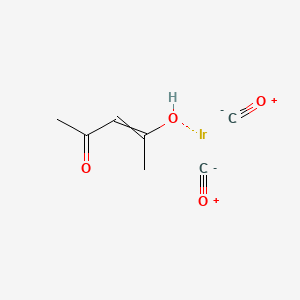
![3-[[3,5-Dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-3-pyridin-3-ylpropanoic acid](/img/structure/B14792373.png)
